molecular formula C21H11N3O5 B2768055 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one CAS No. 313519-45-8

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one

Cat. No. B2768055
CAS RN: 313519-45-8
M. Wt: 385.335
InChI Key: DUWSOBJAJLYBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction . Aromatic aldehydes, 4-nitrophenyl acetonitrile, and β-naphthol react in the presence of p-toluenesulfonic acid (PTSA) as a mild Lewis acid catalyst. This efficient protocol yields the desired 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine derivative .

Scientific Research Applications

Mesogenic Materials and Liquid Crystal Technology

Research has shown the synthesis of mesogenic materials bearing the 1,3,4-oxadiazole ring, highlighting the influence of nitro terminal groups on liquid crystalline properties. These materials exhibit distinct mesophases, affected by the presence of strong polar groups like the nitro group, and are considered for applications in display technologies (Abboud, Lafta, & Tomi, 2017).

Antimicrobial Activity

Studies have synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives to evaluate their in vitro antimicrobial activity. These compounds have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans, suggesting potential use in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Corrosion Inhibition

Oxadiazole derivatives have been investigated for their role in corrosion inhibition, especially in protecting mild steel in acidic environments. These studies demonstrate the compounds' efficacy in significantly reducing corrosion through adsorption, which is pivotal for industrial applications in metal preservation (Kalia et al., 2020).

Antibacterial and Antituberculosis Activity

Research into chromenone derivatives bearing the 4-nitrophenoxy phenyl acryloyl moiety has shown promising cytotoxicity against cancer cell lines and significant antibacterial activity. These findings open avenues for the development of new anticancer and antibacterial drugs, particularly in combating tuberculosis (Mahdavi et al., 2016; Warekar et al., 2017).

properties

IUPAC Name

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N3O5/c25-21-17(11-16-15-4-2-1-3-12(15)7-10-18(16)28-21)20-23-22-19(29-20)13-5-8-14(9-6-13)24(26)27/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWSOBJAJLYBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one

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